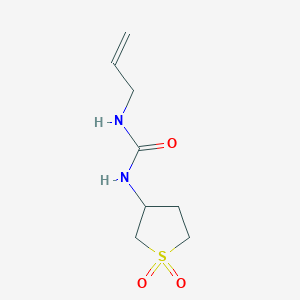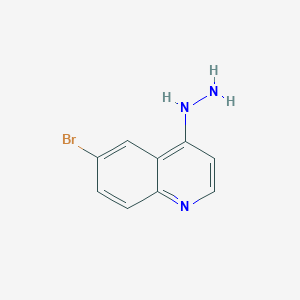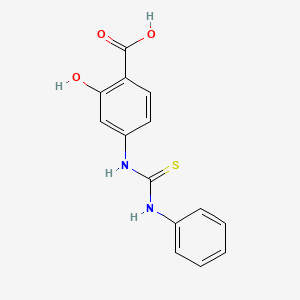![molecular formula C11H13NO3S B12121809 Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- CAS No. 893724-18-0](/img/structure/B12121809.png)
Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- is an organic compound characterized by the presence of a nitrile group and a sulfonyl group attached to a phenyl ring substituted with an ethoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propanenitrile, 3-[(4-Ethoxyphenyl)sulfonyl]- umfasst in der Regel die folgenden Schritte:
Nitrilbildung: Die Nitrilgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der eine geeignete Abgangsgruppe (z. B. Halogenid) durch ein Cyanidion ersetzt wird.
Ethoxylierung: Die Ethoxygruppe wird durch eine Etherifizierungsreaktion eingeführt, bei der eine Ethylgruppe über ein Sauerstoffatom an den Phenylring gebunden wird.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Propanenitrile, 3-[(4-Ethoxyphenyl)sulfonyl]- kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren und optimierte Reaktionsbedingungen werden eingesetzt, um die Effizienz jedes Schrittes zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Ethoxygruppe, was zur Bildung von Aldehyden oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe angreifen und sie in ein Amin umwandeln.
Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) werden verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Aldehyde oder Carbonsäuren.
Reduktion: Amine.
Substitution: Verschiedene substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese dient Propanenitrile, 3-[(4-Ethoxyphenyl)sulfonyl]- als vielseitiges Zwischenprodukt für die Herstellung komplexerer Moleküle. Seine funktionellen Gruppen ermöglichen eine Vielzahl chemischer Transformationen.
Biologie und Medizin
Diese Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie, insbesondere bei der Entwicklung neuer Medikamente. Ihre Strukturmerkmale können zur biologischen Aktivität beitragen, wodurch sie ein Kandidat für die Medikamentenentwicklung wird.
Industrie
Im Bereich der Materialwissenschaften kann Propanenitrile, 3-[(4-Ethoxyphenyl)sulfonyl]- bei der Synthese von Polymeren und anderen fortschrittlichen Materialien verwendet werden. Seine Sulfonylgruppe verleiht wünschenswerte Eigenschaften wie thermische Stabilität und Beständigkeit gegen Abbau.
Wirkmechanismus
Der Mechanismus, durch den Propanenitrile, 3-[(4-Ethoxyphenyl)sulfonyl]- seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit molekularen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Nitril- und Sulfonylgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein und die Bindungsaffinität und Spezifität der Verbindung beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development.
Industry
In the materials science field, Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- can be used in the synthesis of polymers and other advanced materials. Its sulfonyl group imparts desirable properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propanenitrile, 3-[(4-Methoxyphenyl)sulfonyl]-: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Ethoxygruppe.
Propanenitrile, 3-[(4-Chlorphenyl)sulfonyl]-: Enthält ein Chloratom anstelle einer Ethoxygruppe.
Propanenitrile, 3-[(4-Methylphenyl)sulfonyl]-: Besitzt eine Methylgruppe anstelle der Ethoxygruppe.
Einzigartigkeit
Propanenitrile, 3-[(4-Ethoxyphenyl)sulfonyl]- ist durch das Vorhandensein der Ethoxygruppe einzigartig, die ihre Löslichkeit, Reaktivität und Wechselwirkung mit biologischen Zielen beeinflussen kann. Dies macht es von seinen Analoga verschieden und möglicherweise besser geeignet für bestimmte Anwendungen.
Eigenschaften
CAS-Nummer |
893724-18-0 |
|---|---|
Molekularformel |
C11H13NO3S |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)sulfonylpropanenitrile |
InChI |
InChI=1S/C11H13NO3S/c1-2-15-10-4-6-11(7-5-10)16(13,14)9-3-8-12/h4-7H,2-3,9H2,1H3 |
InChI-Schlüssel |
RUEVGGCRUGQBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)
![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)
![(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121785.png)
![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide](/img/structure/B12121804.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)

